molecular formula C18H18FN3O B6062707 N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine

Katalognummer B6062707
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: VZXPQJJEQSDNOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine, also known as FITM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FITM is a selective inhibitor of the fatty acid binding protein 4 (FABP4), which plays a crucial role in the regulation of lipid metabolism and inflammation.

Wirkmechanismus

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine selectively binds to FABP4 and inhibits its function. FABP4 is a cytoplasmic protein that binds to fatty acids and transports them to various cellular compartments. By inhibiting FABP4, N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine reduces the uptake and utilization of fatty acids, leading to improved insulin sensitivity and reduced inflammation. N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has been shown to have several biochemical and physiological effects in animal models. Inhibition of FABP4 by N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss. N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has also been shown to reduce triglyceride levels and improve lipid metabolism in animal models of obesity and type 2 diabetes. In addition, N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has several advantages for lab experiments. It is a highly selective inhibitor of FABP4, making it suitable for studying the role of FABP4 in various diseases. N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine is also stable and has a long half-life, making it suitable for in vivo studies. However, N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. In addition, N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine is expensive and may not be readily available for all research groups.

Zukünftige Richtungen

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has several potential future directions for research. One direction is to study its effects on other diseases such as cancer and neurodegenerative disorders. FABP4 has been shown to play a role in the development of these diseases, and inhibition of FABP4 by N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine may have therapeutic potential. Another direction is to study the pharmacokinetics and toxicity profile of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine in humans. This information is crucial for the development of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine as a therapeutic agent. Finally, the development of more potent and selective FABP4 inhibitors based on the structure of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine may have significant therapeutic potential.

Synthesemethoden

The synthesis of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine involves a multistep process that starts with the reaction between 3-fluorobenzaldehyde and tetrahydrofuran to form 3-(3-fluorophenyl)tetrahydro-3-furanol. This intermediate is then reacted with 1H-indazole-5-amine in the presence of a base to form N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine. The synthesis of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has been optimized to yield high purity and yield, making it suitable for further research.

Wissenschaftliche Forschungsanwendungen

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine is in the treatment of metabolic disorders such as obesity and type 2 diabetes. FABP4 has been shown to play a crucial role in the regulation of lipid metabolism and inflammation, which are key factors in the development of metabolic disorders. Inhibition of FABP4 by N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models.

Eigenschaften

IUPAC Name

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c19-15-3-1-2-14(9-15)18(6-7-23-12-18)11-20-16-4-5-17-13(8-16)10-21-22-17/h1-5,8-10,20H,6-7,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPQJJEQSDNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC2=CC3=C(C=C2)NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0115251.P001

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.